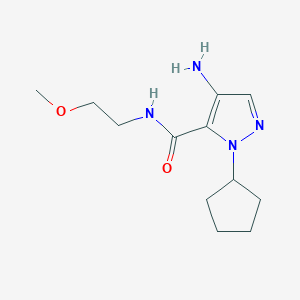

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine derivatives, such as the one you’re interested in, are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

These compounds are typically synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .科学的研究の応用

Anti-Cancer Applications

Piperazine derivatives have shown significant promise in oncology research. For instance, heterocyclic compounds incorporating piperazine rings demonstrated anti-bone cancer activity through in vitro studies against human bone cancer cell lines. Their potential antiviral activities were also evaluated using molecular docking, highlighting the compounds' versatility in targeting different diseases (Lv et al., 2019). Moreover, derivatives were found to possess potent antimicrobial efficacies and biofilm inhibition activities, surpassing standard treatments like Ciprofloxacin in certain cases, indicating their potential in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Antimicrobial and Antitubercular Activities

Novel piperazine-containing benzo[d]isoxazole derivatives were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds demonstrated moderate activity, suggesting their potential as leads for developing new antitubercular agents (Naidu et al., 2016). This underscores the role of piperazine derivatives in addressing tuberculosis, a major global health challenge.

Molecular Docking and Drug Design

Piperazine derivatives have been explored for their binding affinities through molecular docking studies. For example, pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and assessed for their estrogen receptor binding affinity, demonstrating the utility of these compounds in drug discovery and development processes (Parveen et al., 2017).

Antidepressant and Antianxiety Properties

Research into the psychiatric applications of piperazine derivatives revealed that certain novel compounds exhibited significant antidepressant and antianxiety effects in animal models. These findings open up new avenues for the development of psychiatric medications (Kumar et al., 2017).

Antioxidant and Cytotoxic Activities

Piperazine-containing berberine derivatives were synthesized and tested for their antioxidant activity and cytotoxic potential against cancer cell lines, showcasing the structural versatility of piperazine derivatives in generating compounds with desired biological activities (Mistry et al., 2016).

作用機序

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-3-4-5-14(19)18-10-8-17(9-11-18)13-7-6-12(2)15-16-13/h6-7H,3-5,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTOYBZYIIBOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)

![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)

![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)

![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)